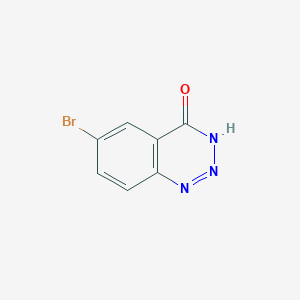

1,2,3-Benzotriazin-4(3H)-one, 6-bromo-

Description

Significance of Benzotriazinone Scaffolds in Organic Synthesis and Medicinal Chemistry

The benzotriazinone framework is a privileged scaffold in the realms of organic synthesis and medicinal chemistry due to its versatile reactivity and diverse biological applications. researchgate.net These compounds serve as valuable building blocks for the synthesis of a variety of other heterocyclic systems. researchgate.net The benzotriazinone ring can undergo denitrogenative reactions, providing a pathway to other important molecular architectures. researchgate.netresearchgate.net

From a medicinal chemistry perspective, derivatives of 1,2,3-benzotriazin-4(3H)-one have demonstrated a broad spectrum of pharmacological activities. They have been investigated for their potential as anesthetics, antidepressants, and agrochemicals. nih.gov Furthermore, certain benzotriazinone derivatives have been explored for their anticancer properties. nih.govacs.org The structural rigidity and the presence of multiple hydrogen bond donors and acceptors in the benzotriazinone core allow for favorable interactions with biological targets. nih.gov

Role of Halogenation (Bromination) in Modulating Reactivity and Biological Activity

The introduction of a halogen atom, such as bromine, onto a heterocyclic scaffold can significantly modulate the molecule's physicochemical properties, and consequently its reactivity and biological activity. Bromine is an electron-withdrawing group, which can influence the electron density distribution within the aromatic system. This can affect the reactivity of the molecule in various chemical transformations. The presence of a bromine atom also provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

In the context of medicinal chemistry, the addition of a bromine atom can enhance the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. Halogen bonding, a non-covalent interaction involving a halogen atom, can also play a crucial role in the binding of a ligand to its biological target, potentially leading to increased potency and selectivity. While specific studies detailing the direct impact of the 6-bromo substituent on the biological activity of 1,2,3-Benzotriazin-4(3H)-one are not extensively documented, the general principles of medicinal chemistry suggest that its presence is likely to have a significant effect.

Overview of Research Trajectories for 1,2,3-Benzotriazin-4(3H)-one, 6-Bromo-

Research concerning 1,2,3-Benzotriazin-4(3H)-one, 6-bromo- has primarily focused on its synthesis and its utilization as a chemical intermediate. The synthesis of this compound is often achieved through the diazotization of the corresponding 2-amino-5-bromobenzamide. nih.gov Once synthesized, 1,2,3-Benzotriazin-4(3H)-one, 6-bromo- can be used as a precursor for the synthesis of more complex molecules. Its reactivity allows for modifications at both the benzotriazinone core and the bromine-substituted position.

Future research is anticipated to further explore the synthetic utility of this compound, particularly in the context of developing novel methodologies for the construction of complex heterocyclic systems. Moreover, a more in-depth investigation into the biological profile of 1,2,3-Benzotriazin-4(3H)-one, 6-bromo- and its derivatives is warranted. Screening this compound against a variety of biological targets could uncover novel therapeutic applications, leveraging the unique electronic and steric properties imparted by the bromine substituent. A deeper understanding of the structure-activity relationships of 6-brominated benzotriazinones will be crucial in guiding the design of new and more potent therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGFSZWNWPTKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1,2,3 Benzotriazin 4 3h One, 6 Bromo and Analogues

Denitrogenative Reactions

A hallmark of 1,2,3-benzotriazin-4(3H)-ones is their propensity to extrude molecular nitrogen (N₂) under thermal, photochemical, or transition-metal-catalyzed conditions. This denitrogenative process generates highly reactive intermediates, which can be trapped in a variety of ways to construct complex molecular architectures.

Transition Metal-Catalyzed Denitrogenative Cross-Coupling Reactions (e.g., Nickel/Manganese-mediated)

Transition metal catalysis, particularly with nickel, has emerged as a powerful tool for the denitrogenative functionalization of 1,2,3-benzotriazin-4(3H)-ones. These reactions typically involve the oxidative addition of the metal into the N-N or C-N bond of the triazinone ring, followed by nitrogen extrusion to form a metallacyclic intermediate. This intermediate can then participate in cross-coupling reactions with various partners.

A notable example is the nickel-catalyzed, manganese-mediated denitrogenative cross-electrophile coupling of benzotriazinones with alkyl halides and benzyl chlorides. libretexts.orgwikipedia.orgwikipedia.org This method provides an efficient route to ortho-alkylated and ortho-benzylated secondary benzamides. The reaction proceeds under mild conditions and demonstrates good tolerance for steric hindrance and various functional groups. wikipedia.orgwikipedia.org The use of manganese powder as a reductant is crucial for the catalytic cycle. libretexts.orgwikipedia.org An air-tolerant version of this reaction has been developed using liquid-assisted grinding, which enhances its practicality. libretexts.org

Similarly, nickel-catalyzed denitrogenative cross-coupling with organoboronic acids has been developed for the synthesis of ortho-arylated and alkenylated benzamides. organic-chemistry.org The reaction is believed to proceed through a five-membered azanickelacyclic intermediate. organic-chemistry.org Furthermore, an iodide/nickel co-catalyzed, manganese-mediated protocol allows for the coupling of benzotriazinones with alkyl sulfonates, expanding the scope of accessible ortho-alkylated benzamides. organic-chemistry.orgfrontiersin.org

| Benzotriazinone Analogue | Coupling Partner | Catalyst/Mediator | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Alkyl-1,2,3-benzotriazinone | Alkyl Halide (Cl, Br, I) | Ni-catalyst / Mn powder | ortho-Alkylated secondary benzamide (B126) | Modest to Good | wikipedia.orgwikipedia.org |

| 1,2,3-Benzotriazinone | Benzyl Chloride | Ni(bpy)Cl₂ / Mn powder | N-Alkyl-2-benzylbenzamide | Modest to Good | libretexts.org |

| N-Alkyl-1,2,3-benzotriazinone | Alkyl Tosylate/Mesylate | NiCl₂(DME)/bpy / Mn powder / TBAI | ortho-Alkyl secondary benzamide | Up to 91% | organic-chemistry.orgfrontiersin.org |

| 1,2,3-Benzotriazinone | Aryl Boronic Acid | Nickel Catalyst | ortho-Arylated benzamide | Good to High | organic-chemistry.org |

Metal-Free Denitrogenative Transformations

In recent years, metal-free approaches for the denitrogenative transformation of 1,2,3-benzotriazin-4(3H)-ones have gained significant attention due to their sustainability and milder reaction conditions. Visible light-induced methods are particularly prominent in this area.

One such method involves the visible light-induced denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with alkenes and alkynes. wikipedia.org This reaction, which does not require any metal or external photocatalyst, is believed to proceed through an electron donor–acceptor (EDA) complex formed between the benzotriazinone and a base like N,N-diisopropylethylamine (DIPEA). wikipedia.org This approach provides a sustainable route to valuable heterocyclic structures like isoindolinones and isoquinolinones. wikipedia.org

Another metal-free transformation is the visible-light-induced denitrogenative phosphorylation of 1,2,3-benzotriazinones, which utilizes eosin Y as a photoredox catalyst to produce a variety of aryl-phosphonates, aryl-phosphinates, and aryl-phosphine oxides. organic-chemistry.org These visible-light-mediated reactions typically proceed via a radical anion intermediate, leading to unique selectivity compared to traditional transition-metal-catalyzed pathways.

Denitrogenative Hydroxylation

The denitrogenative hydroxylation of 1,2,3-benzotriazin-4(3H)-ones offers a direct route to ortho-hydroxylated benzamides, which are important structural motifs in medicinal chemistry. An efficient metal-free method for this transformation involves the use of trifluoroacetic acid. organic-chemistry.orgorganic-chemistry.org This approach is compatible with a wide range of benzotriazinone substrates and is believed to proceed through a benzene (B151609) diazonium intermediate. organic-chemistry.orgorganic-chemistry.org The synthetic utility of this reaction has been demonstrated in the preparation of the antimicrobial drug Riparin C. organic-chemistry.orgorganic-chemistry.org

Denitrogenative Annulation Reactions (e.g., formation of isoindolinones, isoquinolinones)

Denitrogenative annulation reactions of 1,2,3-benzotriazin-4(3H)-ones are powerful methods for the synthesis of nitrogen-containing heterocycles. These reactions capitalize on the in situ generation of reactive intermediates that can undergo cyclization with various coupling partners.

Nickel-catalyzed denitrogenative annulation with 1,3-dienes and alkenes provides access to 3,4-dihydroisoquinolin-1(2H)-ones. youtube.comlibretexts.org The reaction mechanism involves the formation of a five-membered azanickelacyclic intermediate, followed by insertion of the diene or alkene and subsequent amidation or reductive elimination. youtube.comlibretexts.org

As mentioned earlier, metal-free, visible-light-induced denitrogenative annulation with alkenes and alkynes is a sustainable approach for synthesizing isoindolinones and isoquinolinones. wikipedia.org The reaction with activated alkenes such as acrylonitrile and acrylates yields isoindolinones, while aromatic terminal alkynes lead to 3-substituted isoquinolinones. wikipedia.org A regioselective visible-light-mediated denitrogenative alkene insertion has also been developed to exclusively access 3-substituted isoindolinones. organic-chemistry.orgorganic-chemistry.org This photocatalytic approach shows divergent reactivity compared to nickel catalysis, which typically yields 3,4-dihydroisoquinolin-1(2H)-ones. organic-chemistry.orgorganic-chemistry.org

| Benzotriazinone Analogue | Coupling Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2,3-Benzotriazin-4(3H)-one | 1,3-Dienes | Nickel(0)/phosphine complex | 3,4-Dihydroisoquinolin-1(2H)-one | Varies | youtube.comlibretexts.org |

| 1,2,3-Benzotriazin-4(3H)-one | Alkenes | Nickel(0)/phosphine complex | 3-Substituted 3,4-dihydroisoquinolin-1(2H)-one | Varies | youtube.comlibretexts.org |

| 1,2,3-Benzotriazin-4(3H)-one | Activated Alkenes | Visible light, DIPEA | Isoindolinone | Good to High | wikipedia.org |

| 1,2,3-Benzotriazin-4(3H)-one | Aromatic Terminal Alkynes | Visible light, DIPEA | 3-Substituted isoquinolinone | Good to High | wikipedia.org |

| 1,2,3-Benzotriazin-4(3H)-one | Terminal Olefins | Photoredox catalyst | Dihydroisoquinolone | Moderate to Excellent | researchgate.net |

Thermolysis Reactions and Iminoketene Formation

Thermolysis of 1,2,3-benzotriazin-4(3H)-ones leads to the extrusion of dinitrogen and the formation of a highly reactive iminoketene intermediate. This intermediate can then undergo various transformations, including intramolecular rearrangements and intermolecular reactions.

The thermal decomposition of 3-aryl-1,2,3-benzotriazin-4(3H)-ones can lead to the formation of 9-acridones through a rearrangement process. chemrxiv.org In the presence of nucleophiles like alcohols or amines, the iminoketene intermediate can be trapped to form the corresponding anthranilate esters or amides. The formation of the iminoketene has been confirmed by trapping it with phenyl isocyanate to form a Diels-Alder adduct.

Nucleophilic Substitutions and Annulations

The 6-bromo substituent on the 1,2,3-benzotriazin-4(3H)-one ring serves as a handle for further functionalization through reactions typical for aryl bromides, such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. These reactions would occur on the benzene ring, keeping the triazinone core intact, thus offering a complementary reactivity profile to the denitrogenative pathways.

While specific examples of such reactions on 1,2,3-benzotriazin-4(3H)-one, 6-bromo- are not extensively documented in the surveyed literature, the principles of modern cross-coupling chemistry suggest high potential for such transformations. Palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds with aryl halides.

Suzuki-Miyaura Coupling : This reaction would involve the coupling of 6-bromo-1,2,3-benzotriazin-4(3H)-one with an organoboron reagent in the presence of a palladium catalyst and a base to form a 6-aryl or 6-alkyl substituted benzotriazinone.

Buchwald-Hartwig Amination : This would enable the introduction of an amino group at the 6-position by coupling the 6-bromo derivative with a primary or secondary amine, catalyzed by a palladium-phosphine complex.

Sonogashira Coupling : The reaction with a terminal alkyne under palladium/copper catalysis would yield a 6-alkynyl-1,2,3-benzotriazin-4(3H)-one.

Heck Reaction : Coupling with an alkene in the presence of a palladium catalyst would lead to the formation of a 6-alkenyl substituted benzotriazinone.

The successful application of these reactions would significantly broaden the diversity of accessible 1,2,3-benzotriazin-4(3H)-one derivatives for further synthetic manipulations or biological screening. However, the specific reaction conditions would need to be optimized to be compatible with the triazinone functionality.

Cyanation Reactions Leading to Phthalimides

An efficient, metal-free method has been developed for the synthesis of N-aryl and N-alkyl phthalimide derivatives from 1,2,3-benzotriazin-4(3H)-ones. acs.org This transformation proceeds through a proposed denitrogenative cyanation pathway. The reaction utilizes trimethylsilyl cyanide (TMSCN) as the cyanide source, with the reaction of a generic 3-substituted 1,2,3-benzotriazin-4(3H)-one (where R can be an aryl or alkyl group) yielding the corresponding N-substituted phthalimide.

For the specific substrate, 3-Aryl-6-bromo-1,2,3-benzotriazin-4(3H)-one, the reaction provides the desired 5-bromo-N-arylphthalimide product in a modest yield. This demonstrates that while the bromo-substituent is tolerated, it may influence the reaction's efficiency compared to other substituted analogues. acs.org

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| 3-Aryl-6-bromo-1,2,3-benzotriazin-4(3H)-one | 5-Bromo-N-arylphthalimide | 30% | acs.org |

Reactions with Alkyl Sulfonates

The N-alkylation of the benzotriazole (B28993) ring system is a common transformation, typically yielding a mixture of N1- and N2-alkylated products. While a variety of alkylating agents, such as alkyl halides, are commonly employed for the alkylation of related nitrogen-containing heterocycles, specific studies detailing the reaction of 1,2,3-benzotriazin-4(3H)-one or its 6-bromo derivative with alkyl sulfonates are not extensively documented in the reviewed literature. Generally, the alkylation of related benzotriazoles has been achieved using alkyl halides in the presence of a base.

Heterocyclization Reactions

A significant application of 1,2,3-benzotriazin-4(3H)-ones is their use in denitrogenative annulation reactions to form new heterocyclic structures. researchgate.net One prominent example is the nickel-catalyzed reaction with 1,3-dienes and alkenes. nih.gov In this process, the oxidative insertion of a nickel(0) complex into the triazinone ring leads to the extrusion of dinitrogen gas (N₂), forming a five-membered azanickelacycle intermediate. This intermediate can then react with various unsaturated partners. nih.gov

When alkenes are used as coupling partners, they insert into the azanickelacycle, and subsequent reductive elimination yields 3-substituted 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.netnih.gov This reaction provides a direct route to the isoquinolinone core from the benzotriazinone scaffold.

| Benzotriazinone Substrate | Coupling Partner | Product Class | Reference |

|---|---|---|---|

| 1,2,3-Benzotriazin-4(3H)-one Analogue | Alkene | 3,4-Dihydroisoquinolin-1(2H)-one | nih.gov |

Photochemical Transformations

1,2,3-Benzotriazin-4(3H)-ones are also reactive under photochemical conditions, providing a metal-free alternative for denitrogenative annulations. researchgate.netrsc.org Under visible light irradiation (e.g., blue LEDs), these compounds can react with activated alkenes and alkynes. rsc.org This process is believed to proceed through the formation of an electron donor-acceptor (EDA) complex between the benzotriazinone and a base, such as DIPEA (N,N-Diisopropylethylamine). rsc.org

The photoexcited complex facilitates the loss of dinitrogen and subsequent radical annulation. For instance, the reaction with activated alkenes like acrylates or vinyl ketones leads to the formation of isoindolinones in good to high yields. Similarly, reaction with terminal aromatic alkynes yields 3-substituted isoquinolinones. rsc.org This photochemical approach represents a sustainable method for constructing complex N-heterocycles. rsc.orgnih.gov

| Benzotriazinone Substrate | Coupling Partner | Conditions | Product Class | Reference |

|---|---|---|---|---|

| 1,2,3-Benzotriazin-4(3H)-one Analogue | Activated Alkene | Visible Light (Blue LED), DIPEA | Isoindolinone | rsc.org |

| 1,2,3-Benzotriazin-4(3H)-one Analogue | Aromatic Terminal Alkyne | Visible Light (Blue LED), DIPEA | Isoquinolinone | rsc.org |

Functional Group Interconversions on the Benzotriazinone Core

While the 6-bromo substituent on the 1,2,3-benzotriazin-4(3H)-one core presents a synthetic handle for functional group interconversions, such as palladium-catalyzed cross-coupling reactions, there is limited specific literature detailing these transformations. Palladium-catalyzed reactions like the Suzuki or Sonogashira couplings are powerful tools for forming carbon-carbon bonds by coupling aryl halides with organoboron or alkyne reagents, respectively. beilstein-journals.org However, the application of these methods specifically to the 6-bromo-1,2,3-benzotriazin-4(3H)-one substrate is not widely reported. The reactivity of the triazinone moiety itself, particularly its propensity for denitrogenation under thermal or catalytic conditions, may compete with or prevent typical cross-coupling reactions at the C-Br bond. researchgate.netacs.org

Applications in Advanced Chemical Research

Medicinal Chemistry and Biological Activity Studies

The 6-bromo-1,2,3-benzotriazin-4(3H)-one core structure has been a focal point in the development of novel therapeutic agents due to its diverse biological activities.

Enzyme Inhibition (e.g., α-Glucosidase)

While direct studies on the α-glucosidase inhibitory activity of 6-bromo-1,2,3-benzotriazin-4(3H)-one are not extensively documented, research on structurally related compounds suggests potential inhibitory effects. For instance, a series of 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides have been evaluated for their inhibitory properties against α-glucosidase.

A notable example is a compound that combines a 6-bromo and a 2-(4-chlorophenyl) group, which demonstrated the highest activity against α-glucosidase within its tested series, with an IC₅₀ value of 0.92 ± 0.01 µM. The high potency of this compound is suggested to be influenced by the electron-withdrawing inductive effect of the chlorine atom. Furthermore, a 6-bromo-2-phenyl substituted derivative exhibited significant dual activity against both α-glucosidase and α-amylase.

These findings on related quinazoline (B50416) structures indicate that the 6-bromo substitution is a key feature for potent α-glucosidase inhibition. This suggests that 6-bromo-1,2,3-benzotriazin-4(3H)-one and its derivatives could be promising candidates for the development of new anti-diabetic agents.

Table 1: α-Glucosidase Inhibitory Activity of Selected 6-Bromo-Substituted Quinazoline Derivatives

| Compound | Substituents | α-Glucosidase IC₅₀ (µM) |

|---|---|---|

| 1 | 6-bromo, 2-(4-chlorophenyl) | 0.92 ± 0.01 |

| 2 | 6-bromo, 2-phenyl | 1.08 ± 0.02 |

Antitumor and Anticancer Activities

The benzotriazine scaffold is a subject of interest in the design of novel anticancer agents. Research into substituted 1,2,3-benzotriazines has revealed significant antiproliferative effects. In one study, a series of novel substituted 1,2,3-benzotriazines were designed based on the structures of known antitumor agents vatalanib (B1682193) succinate (B1194679) and vandetanib. The introduction of a methoxy (B1213986) and a 3-chloropropoxy group into the 1,2,3-benzotriazine (B1250035) structure was found to increase antiproliferative effects against microvascular endothelial cells. One of the most effective compounds was found to be 4-10 times more potent than the reference drug in inhibiting the growth of various cancer cell lines, including breast, prostate, lung, and melanoma cells. nih.gov

Although this study did not specifically investigate the 6-bromo derivative, it highlights the potential of the 1,2,3-benzotriazine core in developing potent antitumor agents. The electronic and steric properties of a bromine substituent at the 6-position could further modulate this activity, making 6-bromo-1,2,3-benzotriazin-4(3H)-one a compound of interest for future anticancer drug development.

Central Nervous System Disorders (e.g., Antidepressant, Anesthetic, Antianxiety)

Derivatives of 1,2,3-benzotriazin-4(3H)-one have been investigated for their potential to treat central nervous system (CNS) disorders. Some studies have pointed to the general class of benzotriazinones as having applications as anesthetics and antidepressants. frontiersin.org This suggests that the core structure interacts with biological targets within the CNS.

While direct evidence for the antidepressant, anesthetic, or antianxiety effects of 6-bromo-1,2,3-benzotriazin-4(3H)-one is limited, the known CNS activity of the parent scaffold makes this an area worthy of further investigation. The lipophilicity and electronic properties conferred by the bromine atom could enhance blood-brain barrier penetration and receptor binding affinity, potentially leading to potent CNS-active compounds.

Nematicidal Applications

Derivatives of 1,2,3-benzotriazin-4-one have demonstrated significant potential as nematicides, agents used to control parasitic nematodes. A series of novel 1,2,3-benzotriazin-4-one derivatives were synthesized and showed good control efficacy against the cucumber root-knot nematode, Meloidogyne incognita. Some of these compounds achieved up to 100% efficacy at a concentration of 10.0 mg L⁻¹.

The study highlighted that the nematicidal activity was influenced by the type and position of substituents on the benzotriazinone core, as well as the length of a linker chain. This structure-activity relationship suggests that a 6-bromo substituent could play a significant role in modulating the nematicidal properties of these compounds. The electron-withdrawing nature and steric bulk of the bromine atom could influence the compound's interaction with target sites in the nematodes.

Ion Channel Modulation

Currently, there is a lack of specific research data available in the public domain regarding the ion channel modulation activities of 1,2,3-Benzotriazin-4(3H)-one, 6-bromo-.

Other Reported Biological Activities (e.g., Antifungal, Antihypertensive, HIV Inhibitor, Anti-inflammatory)

The 6-bromo-1,2,3-benzotriazin-4(3H)-one scaffold has been implicitly implicated in a variety of other biological activities through studies on related compounds.

Antifungal Activity: Research on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, a structurally similar class of compounds, has shown significant antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Curvularia lunata. nih.gov Certain derivatives exhibited inhibitory activity comparable to standard antifungal drugs. This suggests that the 6-bromo substitution is a favorable feature for antifungal properties.

Antihypertensive Activity: Studies on 6,8-dibromo-3-phenyl-2-substituted styryl-quinazolin-4(3H)ones have revealed potent antihypertensive activity in vivo. Some compounds in this series exhibited better antihypertensive effects than the standard drug. proquest.com The presence of the bromo substituent on the quinazolinone ring appears to be important for this activity.

HIV Inhibitor: While direct studies on 6-bromo-1,2,3-benzotriazin-4(3H)-one are not available, the broader class of benzotriazole (B28993) derivatives has been evaluated for anti-HIV-1 reverse transcriptase (RT) activities. nih.gov The structural similarity suggests that benzotriazinone derivatives may also possess anti-HIV properties.

Anti-inflammatory Activity: Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives have been synthesized and shown to possess promising anti-inflammatory and analgesic activities in animal models. nih.gov This indicates that the 6-bromo-quinazolinone scaffold, and by extension, the 6-bromo-1,2,3-benzotriazin-4(3H)-one core, could be a valuable template for the development of new anti-inflammatory agents.

Table 2: Overview of Other Reported Biological Activities of Structurally Related 6-Bromo Compounds

| Biological Activity | Compound Class Studied | Key Findings |

|---|---|---|

| Antifungal | 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Significant activity against C. albicans, A. niger, and C. lunata. nih.gov |

| Antihypertensive | 6,8-dibromo-3-phenyl-2-substituted styryl-quinazolin-4(3H)ones | Potent in vivo activity, with some compounds exceeding the standard drug's efficacy. proquest.com |

| HIV Inhibition | Benzotriazole derivatives | Showed significant anti-HIV-1 RT efficacy. nih.gov |

Role as Synthetic Intermediates and Building Blocks

The benzotriazinone ring system is a valuable building block in organic synthesis, primarily due to its ability to undergo controlled extrusion of molecular nitrogen (N₂) upon thermal, photochemical, or metal-catalyzed activation. This denitrogenation process generates highly reactive intermediates that can be trapped in situ to form a wide array of complex molecules. The 6-bromo substituent can serve as a handle for further functionalization, for instance, through cross-coupling reactions, thereby enhancing the synthetic utility of the scaffold. nih.gov

The 1,2,3-benzotriazin-4(3H)-one framework is a versatile precursor for the synthesis of various heterocyclic systems. nih.gov Denitrogenative transformations, often catalyzed by transition metals, allow for the construction of numerous azaheterocycles. nih.gov For instance, the reaction of benzotriazinones can lead to annulation products, forming new fused ring systems. While specific examples detailing the conversion of the 6-bromo derivative are specialized, the general reactivity of the parent scaffold is well-established for creating N-heterocycles. organic-chemistry.org

Furthermore, acid-mediated denitrogenative heteroannulation reactions of the benzotriazinone core have been shown to yield benzo[c] nih.govnih.govdithiol-3-ones, which are important sulfur-containing heterocycles. nih.gov The general synthetic routes applicable to the parent compound suggest the potential of 6-bromo-1,2,3-benzotriazin-4(3H)-one as a precursor for a variety of N-, O-, and S-heterocycles, with the bromo-substituent offering a site for subsequent chemical modifications.

A recent synthesis of 4-alkoxy- and 4-aryloxybenzo[d] nih.govnih.govrsc.orgtriazines utilized a bromo-substituted precursor, N-((2-Azido-4-bromophenyl)(tosyl)methyl)formamide, highlighting the incorporation of the bromo-substituent into the benzotriazine framework. nih.govacs.org

Table 1: Examples of Heterocycle Synthesis from Benzotriazinone Scaffolds

| Precursor Scaffold | Reagents/Conditions | Resulting Heterocycle Type | Reference |

|---|---|---|---|

| 1,2,3-Benzotriazin-4(3H)-one | Metal Catalysis | Azaheterocycles | nih.gov |

| 1,2,3-Benzotriazin-4(3H)-one | Acid-mediation | Benzo[c] nih.govnih.govdithiol-3-ones (S-Heterocycle) | nih.gov |

| N-((2-Azido-4-bromophenyl)(tosyl)methyl)formamide | Basic conditions | 6-Bromo-substituted 4-alkoxy-1,2,3-benzotriazines (N-Heterocycle) | nih.gov |

A significant application of 1,2,3-benzotriazin-4(3H)-ones is their use in the synthesis of ortho-functionalized benzamides. nih.gov Through a palladium-catalyzed denitrogenative cross-coupling reaction, these compounds react with various organoboronic acids. rsc.org This process involves the loss of N₂ to form a five-membered aza-palladacyclic intermediate, which then couples with the organoboronic acid to yield ortho-arylated or ortho-alkenylated benzamides in good to high yields. rsc.org This methodology is compatible with a range of aryl, heteroaromatic, and alkenyl boronic acids. rsc.org The presence of the 6-bromo substituent on the benzotriazinone ring would be carried through to the final benzamide (B126) product, providing a valuable functional group for further synthetic transformations.

Derivatives of 1,2,3-benzotriazin-4(3H)-one are integral to the structure of highly effective coupling agents used in peptide and amide synthesis. A notable example is 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which is a mixed anhydride (B1165640) of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) and diethyl phosphoric acid. bachem.com DEPBT is renowned for its ability to mediate amide bond formation with a remarkable resistance to racemization, making it a reagent of choice for coupling sensitive or sterically hindered amino acids. bachem.compeptide.com

The efficacy of these coupling agents is derived from the benzotriazinone core. While a 6-bromo derivative of DEPBT is not commonly cited, the use of halogenated additives, such as 6-chloro-HOBt, is known to enhance reaction rates in difficult peptide syntheses. bachem.com This suggests that a 6-bromo-substituted benzotriazinone moiety could potentially be used to develop new coupling agents with modified reactivity.

The controlled extrusion of dinitrogen (N₂) from the 1,2,3-benzotriazin-4(3H)-one ring is a key feature of its chemistry, leading to the formation of highly reactive intermediates. nih.govresearchgate.net Depending on the reaction conditions—whether metal-mediated, photo-induced, or through nucleophilic attack—the denitrogenation process can generate species such as iminoketenes. researchgate.net These intermediates are not typically isolated but are trapped in situ by various reagents to form new cyclic or acyclic products. This reactivity is fundamental to the role of benzotriazinones as synthetic building blocks. nih.govnih.gov The 6-bromo derivative is expected to undergo similar transformations, yielding bromo-substituted reactive intermediates that can participate in subsequent bond-forming reactions.

Materials Science and Related Fields

The 1,2,3-benzotriazine scaffold has been noted for its presence in various dyes. nih.gov More significantly, the 6-bromo-substituted benzene (B151609) ring is a key structural feature in one of history's most celebrated pigments, Tyrian purple. The principal component of this dye is 6,6′-dibromoindigo, a molecule whose synthesis starts from bromo-substituted aromatic precursors. nih.gov While 6-bromo-1,2,3-benzotriazin-4(3H)-one is not a direct intermediate in traditional syntheses of Tyrian purple, its structure contains the essential 6-bromoaniline substructure. This makes it a potentially valuable starting material or building block for the creation of novel dyes and pigments, leveraging the unique chromophoric properties imparted by the bromo-substituent.

Recording and Imaging Materials

Despite the exploration of various benzotriazinone derivatives in materials science, a comprehensive review of scientific literature and patent databases reveals no specific applications of 1,2,3-Benzotriazin-4(3H)-one, 6-bromo- in the fields of recording and imaging materials. Searches for its use in technologies such as photolithography, photoresists, holographic data storage, or other photosensitive recording media have not yielded any documented research or industrial use.

While the broader class of benzotriazinones has been investigated for its photochemical properties, the specific bromo-substituted compound at the 6-position has not been identified as a component in these applications. Research on related compounds often focuses on their utility as synthetic intermediates or their biological activity, rather than their photophysical properties for data recording or imaging purposes.

Consequently, there are no detailed research findings or data tables to present regarding the performance or characteristics of 1,2,3-Benzotriazin-4(3H)-one, 6-bromo- in this context. The scientific community has yet to publish studies exploring its potential in these advanced chemical research areas.

Spectroscopic Characterization and Structural Elucidation of 1,2,3 Benzotriazin 4 3h One, 6 Bromo and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of 6-bromo-1,2,3-benzotriazin-4(3H)-one is expected to show signals corresponding to the three aromatic protons and the N-H proton of the triazinone ring. The aromatic region would display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The proton at C7 would likely appear as a doublet, coupled to the proton at C8. The proton at C5 would be a doublet of doublets, split by both the C7 proton (meta-coupling) and the bromine atom's quadrupolar influence, though typically the latter is not resolved. The proton at C8 is expected to be a doublet, coupled to the proton at C7. The N-H proton is anticipated to appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 8.3 - 8.5 | d | ~2.0 (meta) |

| H-7 | 8.0 - 8.2 | dd | ~8.5 (ortho), ~2.0 (meta) |

| H-8 | 7.8 - 8.0 | d | ~8.5 (ortho) |

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all seven carbon atoms in the molecule. The most downfield signal is expected to be the carbonyl carbon (C4) of the triazinone ring. The aromatic carbons will appear in the typical range of 115-150 ppm. The carbon atom directly attached to the bromine (C6) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons can be assigned based on their substitution and expected electronic environment.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 | 155 - 160 |

| C-4a | 142 - 145 |

| C-5 | 130 - 133 |

| C-6 | 120 - 125 |

| C-7 | 138 - 141 |

| C-8 | 122 - 125 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-bromo-1,2,3-benzotriazin-4(3H)-one would be characterized by several key absorption bands. A strong absorption band is expected for the carbonyl (C=O) stretching vibration. The N-H stretching vibration of the amide group within the triazinone ring should also be prominent, likely appearing as a broad band. The aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions. A band corresponding to the C-Br stretch will be present in the fingerprint region at a lower wavenumber. For comparison, the related 6-chloro derivative shows a key absorption for the C=O group. nist.gov

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1670 - 1690 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For 6-bromo-1,2,3-benzotriazin-4(3H)-one (C₇H₄BrN₃O), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of 1,2,3-benzotriazin-4-ones typically proceeds through the loss of a nitrogen molecule (N₂, 28 Da), which is a key diagnostic fragmentation. This would lead to a significant fragment ion. Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da).

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Ion/Fragment | Notes |

|---|---|---|

| 225/227 | [C₇H₄BrN₃O]⁺ | Molecular ion ([M]⁺), showing ⁷⁹Br/⁸¹Br isotope pattern. |

| 197/199 | [M - N₂]⁺ | Loss of dinitrogen from the molecular ion. |

| 169/171 | [M - N₂ - CO]⁺ | Subsequent loss of carbon monoxide. |

| 141/143 | [C₆H₄Br]⁺ | Fragment corresponding to bromophenyl cation. |

X-ray Crystallography for Solid-State Structure Confirmation

In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming chains or dimeric structures. Pi-stacking interactions between the aromatic rings of adjacent molecules could also play a significant role in stabilizing the crystal packing. While crystal data for the exact title compound is unavailable, studies on related structures like 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione confirm the role of hydrogen bonding and halogen interactions in the solid state. researchgate.net

Theoretical and Mechanistic Investigations

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for elucidating the electronic structure, reactivity, and reaction mechanisms of complex organic molecules. For derivatives of 1,2,3-benzotriazin-4(3H)-one, these methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the structural and electronic properties of heterocyclic systems. For compounds related to 1,2,3-benzotriazin-4(3H)-one, DFT calculations, often using methods like B3LYP with basis sets such as 6–31+G(d,p), are utilized to determine optimized molecular geometries, vibrational frequencies, and electronic characteristics. nih.gov

In studies of analogous heterocyclic structures like quinazolinones, DFT has been used to compare calculated molecular structures with experimental data from X-ray diffraction, showing good correlation. researchgate.net Such calculations help in understanding the planarity of the ring systems and the orientation of substituents. For instance, in a related 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)- nih.govrsc.orgwolfram.comtriazolo[4,3-a]quinazolin-5(4H)-one, the optimized molecular structure from DFT was found to be comparable with the one determined by X-ray crystallography. researchgate.net This approach can be extended to 6-bromo-1,2,3-benzotriazin-4(3H)-one to predict its bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Furthermore, DFT calculations are instrumental in exploring reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby calculating activation energies and reaction enthalpies. This has been applied to understand the magnetic exchange interactions in Blatter radicals derived from 1,2,4-benzotriazin-4-yl, where DFT calculations accurately reproduced experimental magnetic data. rsc.org These methods could similarly be applied to model the denitrogenation or cyclization reactions of 6-bromo-1,2,3-benzotriazin-4(3H)-one.

Table 1: Representative Theoretical Data for a Related Quinazolinone Derivative (Compound 8a) (Data adapted from a DFT analysis at the B3LYP/6–31+G(d,p) level for a related bromo-substituted heterocyclic compound to illustrate typical computational outputs) nih.gov

| Parameter | Calculated Value |

| Total Energy (Hartree) | -3306.98 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.75 |

| Energy Gap (HOMO-LUMO) (eV) | 4.46 |

| Dipole Moment (Debye) | 3.67 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy, symmetry, and spatial distribution of these orbitals are critical in predicting the feasibility and outcome of chemical reactions, particularly pericyclic reactions. wikipedia.org

The HOMO-LUMO energy gap is a key parameter derived from FMO analysis; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. sci-hub.se For 6-bromo-1,2,3-benzotriazin-4(3H)-one, the HOMO is expected to be distributed over the electron-rich aromatic ring and the triazinone system, while the LUMO would likely be centered on the electron-deficient parts of the molecule. The presence of the electron-withdrawing bromine atom and carbonyl group would influence the energies and localizations of these orbitals.

Analysis of the HOMO and LUMO provides insights into the molecule's behavior as an electrophile or nucleophile. The HOMO energy is related to the electron-donating ability, while the LUMO energy correlates with the electron-accepting ability. In reactions such as cycloadditions, the interaction between the HOMO of one reactant and the LUMO of the other governs the reaction pathway. wikipedia.org For instance, in visible-light-induced reactions of benzotriazinones, the interaction with an electron donor is a key step, which can be rationalized through FMO theory. rsc.org

Table 2: Frontier Molecular Orbital Data for a Thiazolo[3,2-a]pyrimidine Derivative (Illustrative data from a DFT study on a related heterocyclic system) sci-hub.se

| Orbital | Energy (eV) | Description |

| LUMO | -1.759 | Primarily located on the pyrimidine (B1678525) and thiazole (B1198619) rings, indicating sites for nucleophilic attack. |

| HOMO | -4.316 | Distributed across the entire molecule except for terminal phenyl rings, indicating regions of electron density. |

| Energy Gap (ΔE) | 2.557 | Indicates the molecule's reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. wolfram.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential. wolfram.com

MEP analysis is particularly valuable for understanding how a molecule might interact with a biological receptor or another reactant, as electrostatic complementarity often governs initial recognition and binding events. scispace.com

Mechanistic Pathways of Key Reactions

The 1,2,3-benzotriazin-4(3H)-one scaffold is a versatile precursor that undergoes several important transformations, most notably denitrogenation and cyclization reactions. Understanding the mechanisms of these reactions is crucial for their synthetic application.

The extrusion of a dinitrogen molecule (N₂) is a characteristic reaction of the 1,2,3-benzotriazin-4(3H)-one core, leading to the formation of reactive intermediates that can be trapped by various reagents. Several mechanistic pathways have been proposed depending on the reaction conditions.

Photochemical and EDA Complex-Mediated Denitrogenation : Under visible light irradiation, 1,2,3-benzotriazin-4(3H)-ones can react with alkenes and alkynes in the presence of a tertiary amine like DIPEA (N,N-Diisopropylethylamine). This reaction is believed to proceed through the formation of an electron donor-acceptor (EDA) complex between the benzotriazinone and the amine. rsc.org Excitation of this complex by visible light facilitates an electron transfer, leading to a radical anion intermediate which then loses N₂ to generate a diradical species that undergoes subsequent annulation. rsc.org

Metal-Catalyzed Denitrogenation : Palladium catalysts can effectively promote the denitrogenation of 1,2,3-benzotriazin-4(3H)-ones. In the presence of a Pd(0) catalyst, the benzotriazinone can undergo oxidative addition, ring-opening, and subsequent extrusion of N₂ to form an azapalladacycle intermediate. This intermediate can then react with coupling partners like isocyanides to yield isoindolinone derivatives. nih.gov

Benzene (B151609) Diazonium Intermediates : In some acid-mediated transformations, the denitrogenation is thought to proceed via the formation of a benzene diazonium intermediate. researchgate.net This highly reactive species can then be trapped by nucleophiles or participate in subsequent cyclization or cross-coupling reactions. This pathway is particularly relevant in reactions leading to ortho-substituted benzamides. researchgate.net

The formation of the 1,2,3-benzotriazin-4(3H)-one ring itself is a key transformation involving cyclization.

Photochemical Cyclization : An innovative method for synthesizing benzotriazin-4(3H)-ones involves the photochemical cyclization of acyclic aryl triazine precursors. nih.gov This reaction, mediated by violet light (420 nm), proceeds without any additives or external photocatalysts. The proposed mechanism involves an unprecedented nitrogen-centered nih.govnih.gov-hydrogen shift, which is a variation of the classical Norrish type II reaction. This intramolecular hydrogen abstraction is followed by cyclization and elimination of a byproduct to furnish the final benzotriazinone ring system. nih.govacs.org

Cyclization via Lithiated Intermediates : Another synthetic route involves the intramolecular cyclization of o-lithiobenzylazides. researchgate.net These intermediates are generated in situ from the corresponding 2-bromobenzyl azides via a bromine-lithium exchange. The resulting lithiated species immediately undergoes cyclization to form a (dihydro- nih.govrsc.orgresearchgate.net-benzotriazinyl)lithium intermediate, which can then be trapped by various electrophiles to yield 3-substituted derivatives. researchgate.net

Nitrogen-Mediated Hydrogen Atom Shift in Photochemical Reactions

Recent research into the photochemistry of 1,2,3-benzotriazin-4(3H)-ones has revealed a distinctive reaction pathway involving a nitrogen-mediated hydrogen atom shift. While studies specifically detailing this mechanism for the 6-bromo derivative are not extensively available, the general principles observed for the parent and other substituted compounds are considered applicable.

Under visible light irradiation, 1,2,3-benzotriazin-4(3H)-ones can undergo a photocatalytic denitrogenation. This process is followed by a subsequent nitrogen-mediated hydrogen atom shift, which leads to the formation of 3-substituted isoindolinones. This reactivity is notably divergent from the outcomes of nickel-catalyzed reactions, which typically yield C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones.

The proposed mechanism for this photochemical transformation begins with the photoexcitation of the 1,2,3-benzotriazin-4(3H)-one molecule. This leads to the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process, generating a reactive diradical intermediate. It is at this stage that the nitrogen-mediated hydrogen atom shift is postulated to occur. This intramolecular rearrangement is a key step that dictates the final product structure. The process is compatible with a range of N-substitutions on the benzotriazinone ring and various activated alkenes, highlighting its potential synthetic utility.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Direct and comprehensive structure-activity relationship (SAR) studies focusing specifically on 1,2,3-Benzotriazin-4(3H)-one, 6-bromo- are limited in the current scientific literature. However, valuable insights can be extrapolated from studies on structurally related compounds, such as 6-bromo-quinazoline-4(3H)-one derivatives and other substituted benzotriazinones. These studies provide a framework for understanding how the 6-bromo substitution might influence the biological activity of the benzotriazinone core.

In studies of 6-bromo-quinazoline-4(3H)-one derivatives as potential anticancer agents, the presence and position of the bromine atom have been shown to be significant for cytotoxic activity. For instance, the introduction of a bromine atom at the 6-position of the quinazoline (B50416) ring has been reported to enhance anticancer effects against various cancer cell lines. This suggests that the electron-withdrawing nature and the steric bulk of the bromine atom at this position can critically influence the interaction of the molecule with its biological targets.

Furthermore, a review of the structure-activity relationships of various anticancer compounds highlights the role of halogen substituents, including bromine, in modulating antimigration and antiproliferation activities. The position of the substituent on the aromatic ring is often crucial in determining the potency and selectivity of the compound. For the 1,2,3-benzotriazin-4(3H)-one scaffold, it can be hypothesized that the 6-bromo substituent would significantly alter the electronic distribution and lipophilicity of the molecule compared to the unsubstituted parent compound, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Table 1: Anticancer Activity of Selected 6-bromo-quinazoline-4(3H)-one Derivatives

| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Derivative A | 6-bromo, 2-thio-alkyl | MCF-7 (Breast) | 15.85 |

| Derivative B | 6-bromo, 2-thio-aryl | MCF-7 (Breast) | > 50 |

| Derivative C | 6-bromo, 2-thio-alkyl | SW480 (Colon) | 17.85 |

| Derivative D | 6-bromo, 2-thio-aryl | SW480 (Colon) | > 50 |

Note: The data in this table is based on studies of 6-bromo-quinazoline-4(3H)-one derivatives and is provided for comparative purposes to infer potential SAR trends for 6-bromo-1,2,3-benzotriazin-4(3H)-one.

Molecular Docking Studies for Ligand-Target Interactions

For instance, in silico studies of 6-bromo-quinazoline derivatives have predicted binding energies and interactions with key residues in the EGFR active site. These models suggest that the bromine atom can form halogen bonds with backbone carbonyls or engage in hydrophobic interactions, thereby anchoring the ligand in a favorable orientation for potent inhibition.

Table 2: Predicted Binding Interactions of a 6-bromo-quinazoline-4(3H)-one Derivative with EGFR

| Amino Acid Residue | Type of Interaction | Predicted Distance (Å) |

|---|---|---|

| Met793 | Hydrogen Bond | 2.1 |

| Thr790 | Hydrophobic Interaction | - |

| Leu718 | Hydrophobic Interaction | - |

| Cys797 | Halogen Bond (with Br) | 3.5 |

Note: This data is hypothetical and based on typical interactions observed in molecular docking studies of 6-bromo-quinazoline derivatives with the EGFR active site. It is intended to be illustrative of the potential interactions of 6-bromo-1,2,3-benzotriazin-4(3H)-one.

The insights gained from these related studies suggest that 1,2,3-Benzotriazin-4(3H)-one, 6-bromo- is a compound with interesting photochemical properties and potential for biological activity. The 6-bromo substituent is likely to play a significant role in modulating its interactions with biological targets. However, further direct experimental and computational studies are necessary to fully elucidate its specific mechanistic pathways and therapeutic potential.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Halogenated Benzotriazinones

The traditional synthesis of benzotriazin-4(3H)-ones often involves the diazotization of corresponding anthranilamides or their precursors, a method that frequently requires harsh acidic conditions and the use of sodium nitrite (B80452) (NaNO2). researchgate.netmdpi.com These classical methods, while effective, present challenges related to functional group tolerance, scalability, and environmental sustainability.

Future research will undoubtedly focus on developing greener and more efficient synthetic protocols. A significant challenge lies in adapting modern synthetic strategies to accommodate the specific requirements for producing halogenated benzotriazinones like the 6-bromo derivative. Key areas for development include:

Photochemical Methods: Recently, a novel protocol for synthesizing substituted benzotriazin-4(3H)-ones using a photocyclization of acyclic aryl triazine precursors under violet light has been reported. researchgate.netmdpi.com This catalyst-free approach, often facilitated by continuous flow technology, offers high yields and excellent green credentials. researchgate.netmdpi.com A primary future objective will be to explore the substrate scope of this reaction for precursors bearing halogen substituents, optimizing conditions to synthesize 6-bromo-1,2,3-benzotriazin-4(3H)-one efficiently.

Metal-Catalyzed Annulation: Palladium-catalyzed annulation reactions have emerged as an alternative for constructing the benzotriazinone core. researchgate.netmdpi.com Research should be directed towards developing catalyst systems that are tolerant of bromo-substituents and can operate under milder conditions, thus avoiding potential side reactions.

Flow Chemistry: Continuous flow processing provides enhanced control over reaction parameters, improving safety and scalability. researchgate.netmdpi.com Implementing flow chemistry for the synthesis of halogenated benzotriazinones could overcome the limitations of batch processing, particularly for potentially hazardous intermediates like diazonium salts.

| Synthesis Strategy | Traditional Method (Diazotization) | Future Sustainable Methods |

| Reagents | Strong acids (e.g., HCl), NaNO2 | Photocatalysts or catalyst-free (light), mild acids, alternative nitrogen sources (e.g., t-butylnitrite) |

| Conditions | Low temperatures (0 °C), batch processing | Room temperature or mild heating, continuous flow |

| Advantages | Well-established | Higher yields, better safety profile, scalable, environmentally friendly |

| Challenges | Limited scope, harsh conditions, waste generation | Substrate compatibility with halogens, optimization for specific derivatives |

Exploration of New Reactivity Modes and Transformations of 1,2,3-Benzotriazin-4(3H)-one, 6-Bromo-

The 1,2,3-benzotriazin-4(3H)-one scaffold is a valuable precursor for various N-heterocycles through denitrogenative reactions, where the triazine ring extrudes molecular nitrogen. researchgate.netnih.gov This reactivity is a fertile ground for discovering new chemical transformations.

The primary challenge and opportunity for future research is to systematically investigate how the 6-bromo substituent influences these known reactions and to uncover entirely new reactivity patterns.

Denitrogenative Annulations: The reaction of benzotriazinones with alkenes and alkynes to form isoindolinones and isoquinolinones, respectively, is a key transformation, often mediated by visible light or metal catalysts. researchgate.netnih.gov Future work should focus on the 6-bromo derivative as a substrate in these reactions. The electron-withdrawing nature of the bromine atom may alter the reactivity of the intermediate diradical or organometallic species, potentially leading to different regioselectivity or reaction efficiencies.

Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a synthetic handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A significant research direction is to utilize 6-bromo-1,2,3-benzotriazin-4(3H)-one as a building block to construct more complex molecular architectures, wedding the benzotriazinone core to other functional moieties.

Novel Ring-Opening Reactions: Beyond denitrogenation, exploring alternative ring-opening or rearrangement pathways for the triazinone ring is a compelling avenue. The influence of the bromine substituent on the electronic stability of the heterocyclic system could enable transformations not observed in the unsubstituted parent compound.

Advanced Pharmacological Profiling and Target Identification for Brominated Benzotriazinone Derivatives

Benzotriazinone derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govacs.org The inclusion of halogen atoms, such as bromine, is a well-established strategy in medicinal chemistry to enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles. Studies on the related quinazoline (B50416) scaffold have shown that a halogen at the 6-position can significantly improve anticancer effects. nih.gov

The key challenge is to move from broad screening to a detailed understanding of the pharmacological profile and specific molecular targets of 6-bromo-benzotriazinone derivatives.

Broad-Spectrum Biological Screening: A systematic evaluation of 1,2,3-benzotriazin-4(3H)-one, 6-bromo- and its derivatives against diverse biological targets is necessary. This includes panels of cancer cell lines, pathogenic bacteria and fungi, and key enzymes involved in inflammatory pathways.

Target Deconvolution: For derivatives that show significant activity, identifying the specific molecular target is crucial. Modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling (ABPP), and thermal shift assays, can be employed to pinpoint the protein(s) with which the compound interacts.

Structure-Activity Relationship (SAR) Studies: A focused research effort is required to synthesize a library of derivatives based on the 6-bromo-benzotriazinone scaffold. By systematically modifying other positions on the molecule, a detailed SAR can be established, providing insights into the key structural features required for biological activity and guiding the design of more potent and selective agents.

| Research Area | Objective | Key Techniques |

| Pharmacological Screening | Identify initial biological activities. | Cell-based assays (e.g., MTT assay for cytotoxicity), antimicrobial susceptibility testing. |

| Target Identification | Pinpoint the specific molecular target of active compounds. | Affinity chromatography, ABPP, Cellular Thermal Shift Assay (CETSA). |

| Lead Optimization | Improve potency, selectivity, and pharmacokinetic properties. | Structure-Activity Relationship (SAR) studies, medicinal chemistry synthesis. |

Application in Novel Material Sciences

While the primary focus for benzotriazinones has been in pharmacology, their unique heterocyclic structure suggests potential applications in material science. The related benzotriazole (B28993) (BTz) scaffold has been successfully incorporated into conjugated polymers for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netrsc.org The BTz unit often acts as an electron-accepting moiety, which is crucial for the performance of these materials. researchgate.net

A significant future research direction is to explore 1,2,3-benzotriazin-4(3H)-one, 6-bromo- as a building block for novel functional materials. The challenges include the synthesis of stable, processable polymers and understanding the fundamental structure-property relationships.

Synthesis of Conjugated Polymers: The development of polymerization methods, such as direct C-H cross-coupling polycondensation, to incorporate the 6-bromo-benzotriazinone unit into a polymer backbone is a key first step. mdpi.com The bromine atom can be used as a reactive site for polymerization, or it can be retained in the final polymer to influence its properties.

Optical and Electronic Properties: The resulting polymers should be characterized for their optical (absorption and emission spectra) and electronic (HOMO/LUMO energy levels) properties. The combination of the electron-deficient triazinone ring and the heavy bromine atom could lead to materials with interesting photophysical properties, such as phosphorescence or unique charge-transport characteristics.

Device Fabrication and Testing: The ultimate goal would be to fabricate and test prototype electronic devices (e.g., OLEDs, organic field-effect transistors) using these new materials to assess their performance and potential for practical applications.

In-depth Computational Modeling for Predictive Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For benzotriazinone derivatives, molecular docking and molecular dynamics (MD) simulations are already being used to predict binding modes to biological targets and to rationalize structure-activity relationships. acs.orgnih.govacs.org

The challenge for future research is to leverage more advanced and integrated computational models for the de novo design and optimization of novel 6-bromo-benzotriazinone derivatives with tailored properties.

Predictive Pharmacological Models: Future efforts should employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms to build robust predictive models for the biological activity of brominated benzotriazinones. These models can screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.

ADMET Prediction: In addition to predicting biological activity, computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. Early-stage prediction of these properties is critical to avoid costly failures in later stages of drug development.

Modeling for Materials Science: For materials applications, Density Functional Theory (DFT) calculations can be used to predict the electronic band gaps, charge mobility, and excited-state properties of polymers containing the 6-bromo-benzotriazinone unit. mdpi.com This can guide the design of materials with optimal characteristics for specific electronic devices.

By focusing on these key areas, the scientific community can unlock the full potential of 1,2,3-Benzotriazin-4(3H)-one, 6-bromo-, transforming it from a simple chemical entity into a versatile platform for developing new therapeutics and advanced functional materials.

Q & A

Q. Basic Characterization Techniques

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at position 6) and assess aromatic proton splitting.

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns consistent with bromine (≈1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook ) ensures accuracy.

What advanced strategies enable regioselective functionalization of the benzotriazinone core?

Advanced Synthetic Chemistry

Palladium-catalyzed cross-coupling reactions, such as denitrogenative coupling with DABAL-Me₃, allow selective introduction of methyl groups at the ortho position of the benzamide moiety. This method avoids harsh conditions and leverages stable organoaluminum reagents . For bromo derivatives, Suzuki-Miyaura coupling could further diversify the scaffold by replacing bromine with aryl/heteroaryl groups.

How do structural modifications influence the biological activity of 6-bromo-benzotriazinone derivatives?

Q. Advanced Structure-Activity Relationship (SAR)

- Antiproliferative Activity : Substitution at position 3 with indazole or quinazolinone moieties enhances cytotoxicity, as seen in derivatives tested against cancer cell lines .

- Antibacterial Activity : Introducing penta-1,4-dien-3-one side chains improves membrane penetration, with MIC values against Staphylococcus aureus ranging from 8–32 µg/mL .

- Electron-Withdrawing Groups : Bromine at position 6 stabilizes the aromatic system, potentially enhancing binding to biological targets via halogen bonding .

How should researchers address contradictions in reported biological activities of benzotriazinone derivatives?

Data Contradiction Analysis

Discrepancies in bioactivity (e.g., antiproliferative vs. antibacterial effects) may arise from:

- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.

- Substitution Patterns : Minor structural changes (e.g., meta vs. para substituents) drastically alter target specificity.

- Mechanistic Pathways : Some derivatives may intercalate DNA, while others inhibit enzymes like topoisomerases.

Standardized protocols (e.g., CLSI guidelines for antibacterial assays) and comparative SAR studies are recommended .

What halogenation strategies are optimal for introducing bromine into benzotriazinone systems?

Q. Advanced Halogenation Techniques

- Electrophilic Bromination : Use Br₂ in acetic acid with H₂O₂ as an oxidizing agent for direct aromatic substitution .

- Directed Ortho-Bromination : Employ directing groups (e.g., carbonyls) to achieve regioselectivity.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .

How do structural analogs of 6-bromo-benzotriazinone compare in terms of reactivity and bioactivity?

Q. Advanced Comparative Analysis

- Benzoxadiazole Analogs : Replacing the triazinone ring with oxadiazole reduces planarity, altering DNA intercalation potential .

- Fluorinated Derivatives : Introducing fluorine at adjacent positions (e.g., 5-fluoro-6-bromo) enhances metabolic stability but may reduce solubility .

- Heterocyclic Fusions : Compounds like benzofuro-oxazinones exhibit improved pharmacokinetic profiles due to increased rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.